molecular formula C19H21ClN2O3 B2518844 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone CAS No. 869340-98-7

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Katalognummer B2518844
CAS-Nummer: 869340-98-7
Molekulargewicht: 360.84
InChI-Schlüssel: QNZJQZPRWYTDII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone, also known as TAK-063, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the glycine transporter 1 (GlyT1) and has been studied for its potential therapeutic applications in the treatment of schizophrenia and other neurological disorders.

Wissenschaftliche Forschungsanwendungen

Therapeutic Uses and Molecular Design

Piperazine derivatives are recognized for their significant therapeutic potential across a variety of medical fields. Modifications to the piperazine nucleus can lead to compounds with varied medicinal capabilities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These derivatives have been explored for their CNS activity, anticancer efficacy, cardio-protective features, and potential in imaging applications. The versatility of piperazine-based molecules makes them a valuable scaffold in drug discovery, with certain patents suggesting that modifications to the substituents on the piperazine ring could greatly influence the pharmacokinetic and pharmacodynamic profiles of the resultant compounds. This highlights the broad potential and flexibility of piperazine derivatives in the rational design of drugs for various diseases (Rathi et al., 2016).

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, including compounds similar to the one , undergo extensive metabolism, which often involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects among other neurotransmitter receptor affinities. The detailed pharmacokinetics, including the distribution and biotransformation of these metabolites, reveal a complex interaction within the body, influencing the therapeutic and possibly toxicological profiles of arylpiperazine derivatives. This indicates the importance of understanding the metabolic pathways and interactions of such compounds for their safe and effective therapeutic application (Caccia, 2007).

Pharmacophoric Contributions

Investigations into the pharmacophoric groups of piperazine derivatives have shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. The structural exploration of these compounds sheds light on the critical elements that contribute to their activity, offering insights into the design of more selective and potent therapeutic agents. This research underscores the ongoing need to understand the structural basis for the activity of piperazine derivatives to fully exploit their therapeutic potential (Sikazwe et al., 2009).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds where piperazine serves as a crucial building block highlights the importance of this moiety in developing potent anti-TB molecules. This body of work emphasizes the potential of piperazine derivatives in addressing the critical need for new therapeutic options against tuberculosis and suggests directions for future research in this area (Girase et al., 2020).

Eigenschaften

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13-17(23)6-5-16(19(13)25)18(24)12-21-7-9-22(10-8-21)15-4-2-3-14(20)11-15/h2-6,11,23,25H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJQZPRWYTDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.